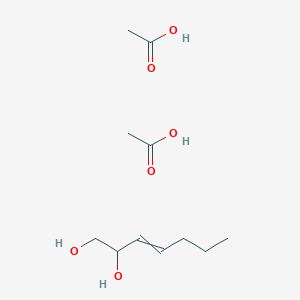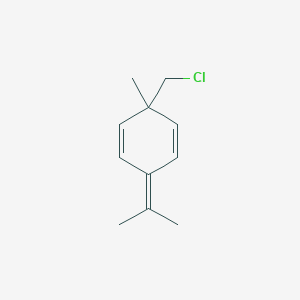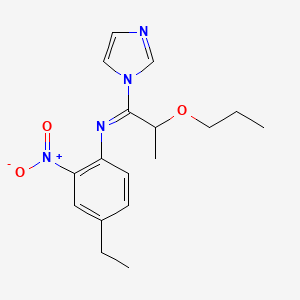
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a pyrazole ring substituted with a benzyl group at the nitrogen atom and a benzenesulfonamide group at the fourth position of the pyrazole ring. This structure imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves the reaction of 1-benzyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Biaryl compounds are the major products formed.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound is believed to interfere with the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure but lacks the benzyl group on the pyrazole ring.
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: This compound has a phenyl group instead of a benzyl group and an additional methyl group on the benzenesulfonamide moiety.
Uniqueness
N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the benzyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potentially its ability to interact with biological targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
88095-62-9 |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,16-9-5-2-6-10-16)18-15-11-17-19(13-15)12-14-7-3-1-4-8-14/h1-11,13,18H,12H2 |
InChI-Schlüssel |
RMWQMWUJQDMFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


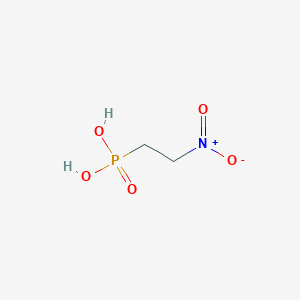
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
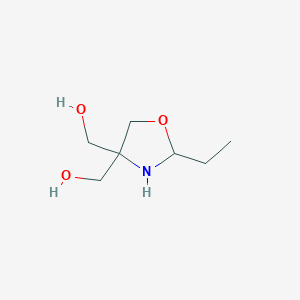

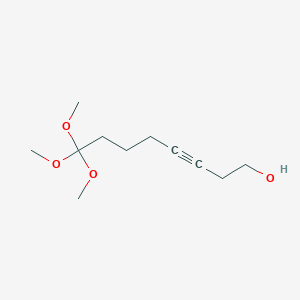
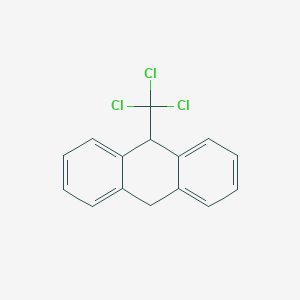

![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
